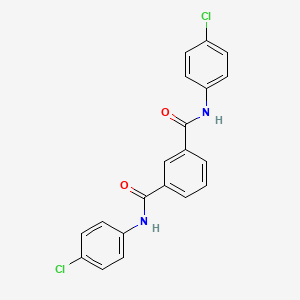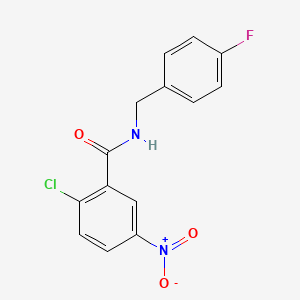
2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide, also known as CFN-001, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFN-001 belongs to the class of N-benzylideneaniline derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide is not fully understood. However, studies have suggested that 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide may exert its anti-inflammatory and anticancer activities through the inhibition of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide has been shown to inhibit the phosphorylation of IκBα, a key regulator of the NF-κB pathway, and the phosphorylation of extracellular signal-regulated kinase (ERK), a key regulator of the MAPK pathway.
Biochemical and Physiological Effects:
2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide has been reported to exhibit various biochemical and physiological effects. Studies have shown that 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide has also been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. In addition, 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC). 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide has also been shown to exhibit potent anti-inflammatory and anticancer activities at relatively low concentrations. However, 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide has some limitations for lab experiments. It is relatively unstable and can degrade over time, especially in the presence of light and moisture. 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide is also insoluble in water, which can limit its use in certain experiments.
Direcciones Futuras
2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide has shown great potential for the development of new anti-inflammatory and anticancer drugs. Further studies are needed to elucidate the mechanism of action of 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide and to identify its molecular targets. In addition, studies are needed to evaluate the pharmacokinetics and pharmacodynamics of 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide in vivo. Future studies should also focus on the development of new synthetic methods for 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide and its analogs, which may exhibit improved pharmacological properties. Finally, studies are needed to evaluate the safety and efficacy of 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide in preclinical and clinical trials.
Métodos De Síntesis
The synthesis of 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide involves a multistep process that starts with the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-fluorobenzylamine to obtain the corresponding amide. The amide is further reacted with 2-hydroxybenzaldehyde to obtain the final product, 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide. The overall yield of the synthesis is approximately 45%.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent anti-inflammatory and anticancer activities. 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
Propiedades
IUPAC Name |
2-chloro-N-[(4-fluorophenyl)methyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c15-13-6-5-11(18(20)21)7-12(13)14(19)17-8-9-1-3-10(16)4-2-9/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMKVCNWPHLKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

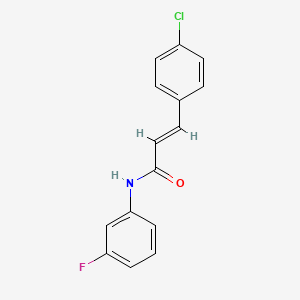
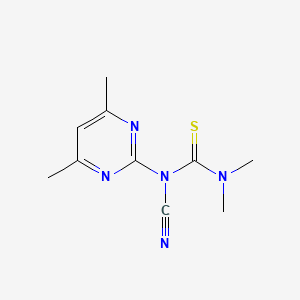
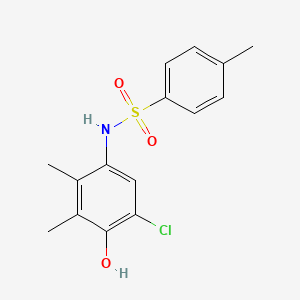


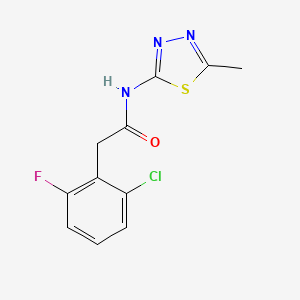
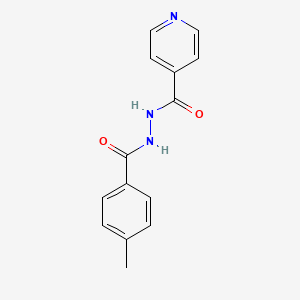
![N'-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}cyclopropanecarbohydrazide](/img/structure/B5882346.png)

![S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)
![methyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B5882363.png)
